

Commercial Suppliers of High-Purity Methyl 3,5-Dichlorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3,5-dichlorobenzoate*

Cat. No.: *B165664*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **Methyl 3,5-dichlorobenzoate**, a key chemical intermediate in pharmaceutical synthesis. The document details typical purity specifications, potential impurities, and applications in drug development, with a focus on its role as a precursor in the synthesis of Tafamidis. Furthermore, it outlines representative experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Availability and Supplier Specifications

High-purity **Methyl 3,5-dichlorobenzoate** is available from a range of commercial chemical suppliers catering to research and industrial needs. Purity levels typically exceed 97%, with some suppliers offering grades of 98% or even greater than 99%.^{[1][2]} While a specific Certificate of Analysis (COA) for every supplier is not publicly available, the information below represents typical specifications based on data from various suppliers. Researchers are advised to request a lot-specific COA for detailed information.

Table 1: Representative Supplier Specifications for **Methyl 3,5-Dichlorobenzoate**

Parameter	Typical Specification
Chemical Name	Methyl 3,5-dichlorobenzoate
CAS Number	2905-67-1
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂
Molecular Weight	205.04 g/mol
Appearance	White to off-white solid or powder
Purity (by HPLC/GC)	≥97% - >99%
Melting Point	58-60 °C
Solubility	Soluble in organic solvents, limited solubility in water. ^[3]

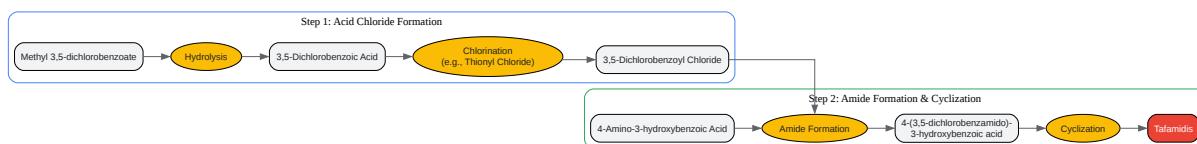
Table 2: Potential Impurities

Impurity	Potential Source
3,5-Dichlorobenzoic acid	Incomplete esterification
Other dichlorobenzoate isomers	Impurities in starting materials
Residual solvents	Manufacturing process
Unreacted starting materials	Incomplete reaction

Applications in Drug Development: The Synthesis of Tafamidis

Methyl 3,5-dichlorobenzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. A prominent example is its utility in the production of Tafamidis, a drug used to treat transthyretin-mediated amyloidosis (ATTR).^{[4][5]} While the direct precursor in many patented syntheses is 3,5-dichlorobenzoyl chloride, **Methyl 3,5-dichlorobenzoate** is readily converted to this acid chloride. The overall synthetic pathway underscores the importance of this chemical intermediate.

The synthesis of Tafamidis from a 3,5-dichlorobenzoyl precursor involves the formation of an amide bond with 4-amino-3-hydroxybenzoic acid, followed by a cyclization reaction to form the benzoxazole core of the Tafamidis molecule.[4][6][7]



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Synthetic pathway of Tafamidis from **Methyl 3,5-dichlorobenzoate**.

Experimental Protocols

The following are representative experimental protocols. Researchers should consult specific literature and safety data sheets before conducting any experiment.

Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid

This protocol outlines the conversion of 3,5-dichlorobenzoic acid, which can be obtained from the hydrolysis of **Methyl 3,5-dichlorobenzoate**, to the corresponding acid chloride.

Materials:

- 3,5-Dichlorobenzoic acid
- Thionyl chloride (SOCl_2)
- Toluene

- Dimethylformamide (DMF) (catalytic amount)

Procedure:

- To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1 equivalent), toluene, and a catalytic amount of DMF.
- Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.
- After completion, allow the mixture to cool to room temperature.
- Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting residue is 3,5-dichlorobenzoyl chloride, which can be used in the subsequent step without further purification.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of **Methyl 3,5-dichlorobenzoate** using HPLC with UV detection.



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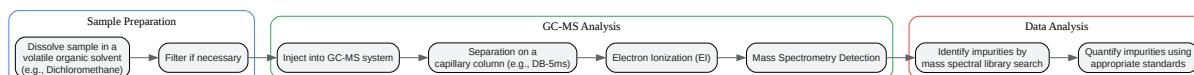
General workflow for HPLC purity analysis.

Table 3: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	230 nm
Injection Volume	10 μ L
Sample Preparation	Dissolve accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.



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General workflow for GC-MS impurity profiling.

Table 4: Representative GC-MS Method Parameters

Parameter	Condition
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Injector Temperature	250 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Scan Range	m/z 50-500

Conclusion

High-purity **Methyl 3,5-dichlorobenzoate** is a readily available and essential intermediate for the pharmaceutical industry, particularly in the synthesis of Tafamidis. Researchers and drug development professionals can source this compound from various commercial suppliers, with typical purities exceeding 97%. The provided representative analytical methods, HPLC and GC-MS, offer robust frameworks for quality control and impurity profiling. As with any critical raw material, it is imperative to obtain and review the supplier's lot-specific Certificate of Analysis to ensure the material meets the stringent requirements of pharmaceutical development.

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